Cas no 72102-70-6 (2,6-di-tert-butyl-4-methylphenyl 2,4-di-tert-butylphenyl phenylphosphonite)

2,6-di-tert-butyl-4-methylphenyl 2,4-di-tert-butylphenyl phenylphosphonite structure
72102-70-6 structure
Product Name:2,6-di-tert-butyl-4-methylphenyl 2,4-di-tert-butylphenyl phenylphosphonite
Numero CAS:72102-70-6
MF:C35H49O2P
MW:532.736131429672
CID:1757137
PubChem ID:155700
Update Time:2025-04-21

2,6-di-tert-butyl-4-methylphenyl 2,4-di-tert-butylphenyl phenylphosphonite Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,6-di-tert-butyl-4-methylphenyl 2,4-di-tert-butylphenyl phenylphosphonite
    • phosphonous acid, P-phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester
    • (2,6-ditert-butyl-4-methylphenoxy)-(2,4-ditert-butylphenoxy)-phenylphosphane
    • Phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester
    • FKIFKORKHPBUAI-UHFFFAOYSA-N
    • 17-O43
    • 72102-70-6
    • Phosphorus acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethyl-ethyl)phenyl ester
    • O-(2,6-Di-tert-butyl-4-methylphenyl) O'-(2,4-di-tert-butylphenyl)phenylphosphonite
    • DTXSID60888063
    • Inchi: 1S/C35H49O2P/c1-24-21-28(34(8,9)10)31(29(22-24)35(11,12)13)37-38(26-17-15-14-16-18-26)36-30-20-19-25(32(2,3)4)23-27(30)33(5,6)7/h14-23H,1-13H3
    • Chiave InChI: FKIFKORKHPBUAI-UHFFFAOYSA-N
    • Sorrisi: P(C1C=CC=CC=1)(OC1=CC=C(C=C1C(C)(C)C)C(C)(C)C)OC1C(=CC(C)=CC=1C(C)(C)C)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 532.34727
  • Massa monoisotopica: 532.34701780g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 9
  • Complessità: 703
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 12.3
  • Superficie polare topologica: 18.5Ų

Proprietà sperimentali

  • PSA: 18.46
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